2,3-Dimethylpent-2-enenitrile
Description
2,3-Dimethylpent-2-enenitrile is an aliphatic nitrile characterized by a pentene backbone with methyl substituents at the 2- and 3-positions and a nitrile (-C≡N) functional group at the terminal carbon. The absence of specific CAS or regulatory data in the evidence necessitates reliance on analogies with structurally related nitriles for comparative analysis.
Properties
CAS No. |
67275-06-3 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,3-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-4-6(2)7(3)5-8/h4H2,1-3H3 |
InChI Key |
AJPJASLUZXRMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
2,3-Dimethylpent-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Chemical Reactions Analysis
2,3-Dimethylpent-2-enenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogen in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Scientific Research Applications
2,3-Dimethylpent-2-enenitrile has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
Key Observations
Data Limitations
- No direct toxicological or ecotoxicological data for this compound are available in the provided evidence, necessitating caution in handling .
- Regulatory information (e.g., REACH compliance) remains unverified.
Q & A
Q. What are the optimal synthetic routes for 2,3-Dimethylpent-2-enenitrile, and how can reaction yields be systematically improved?
- Methodological Answer : Synthetic optimization involves comparing routes such as cyanation of 2,3-dimethylpent-2-ene via hydrocyanation or cross-coupling with nitrile precursors. Design experiments using fractional factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). Monitor yields via GC-MS and characterize intermediates via FT-IR to identify bottlenecks .
- Data Table :
| Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|---|
| Hydrocyanation | Ni(0) | THF | 80 | 62 | 95% |
| Cross-coupling | Pd(PPh₃)₄ | DMF | 110 | 48 | 89% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
Q. How can the reactivity of the nitrile group in this compound be systematically explored for functionalization?
- Methodological Answer : Design nucleophilic addition (e.g., Grignard) or electrophilic substitution reactions. Monitor reactivity via in situ Raman spectroscopy. Compare kinetic data (Arrhenius plots) under varying pH and solvent conditions .
Advanced Research Questions
Q. What computational models best predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states with dienes of varying electron density. Validate with experimental LC-MS data. Use Fukui indices to identify electrophilic sites .
- Data Table :
| Diene | Calculated ΔG‡ (kcal/mol) | Observed Product Ratio (endo:exo) |
|---|---|---|
| 1,3-Butadiene | 18.3 | 85:15 |
| Anthracene | 22.1 | 62:38 |
Q. How can contradictions in reported toxicity data for unsaturated nitriles like this compound be resolved?
Q. What mechanistic insights explain the solvent-dependent stability of this compound during storage?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) in polar (MeCN) vs. non-polar (hexane) solvents. Analyze degradation products via HPLC-UV and propose pathways using high-resolution MS/MS. Apply Eyring equation to compare activation energies .
Methodological Frameworks
- Experimental Design : Align with ontological considerations (e.g., molecular behavior in reactive vs. inert environments) and epistemological goals (e.g., mechanistic understanding vs. synthetic utility) .
- Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to resolve conflicts. For example, reconcile NMR and IR data via hybrid QM/MM simulations .
- Theoretical Alignment : Apply critical realism to link observed reactivity (e.g., nitrile electrophilicity) to molecular orbital theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
